molecular formula C19H20O4 B12442917 4-[5-(4-Hydroxy-3-methoxyphenyl)penta-1,4-dien-1-YL]-2-methoxyphenol

4-[5-(4-Hydroxy-3-methoxyphenyl)penta-1,4-dien-1-YL]-2-methoxyphenol

Cat. No.: B12442917
M. Wt: 312.4 g/mol
InChI Key: NUITXMZDWYBZLK-UHFFFAOYSA-N
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Description

1,5-Bis(4-hydroxy-3-methoxyphenyl)penta-1,4-diene is an organic compound known for its potential applications in various scientific fields. This compound is a derivative of curcumin, a natural product found in turmeric. It has been studied for its biological activities, including anti-cancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Bis(4-hydroxy-3-methoxyphenyl)penta-1,4-diene typically involves the reaction of vanillin with acetone under ultrasonic irradiation. The process is carried out at temperatures ranging from 25°C to 60°C, with a mole ratio of vanillin to acetone of 2:1 . This method yields the compound with high purity and efficiency.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The use of ultrasonic irradiation in industrial settings ensures high yield and purity, making the process efficient and cost-effective .

Chemical Reactions Analysis

Types of Reactions

1,5-Bis(4-hydroxy-3-methoxyphenyl)penta-1,4-diene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,5-Bis(4-hydroxy-3-methoxyphenyl)penta-1,4-diene has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through the induction of apoptosis in cancer cells. It activates caspase-3 and decreases the level of Bcl-2 protein, leading to programmed cell death. The compound also acts as a Michael acceptor, reacting with thiol groups in proteins, which disrupts cellular functions and induces apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,5-Bis(4-hydroxy-3-methoxyphenyl)penta-1,4-diene is unique due to its improved pharmacokinetic profile compared to curcumin. It has a longer half-life, better absorption, and lower metabolism, making it a more effective therapeutic agent .

Properties

IUPAC Name

4-[5-(4-hydroxy-3-methoxyphenyl)penta-1,4-dienyl]-2-methoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O4/c1-22-18-12-14(8-10-16(18)20)6-4-3-5-7-15-9-11-17(21)19(13-15)23-2/h4-13,20-21H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUITXMZDWYBZLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=CCC=CC2=CC(=C(C=C2)O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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